L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)
Description
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) is a dipeptide derivative featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus of L-alanine, which is linked to D-phenylalanine. This compound is significant in peptide synthesis, where protecting groups like Z are used to prevent undesired side reactions. Its stereochemistry (D-phenylalanyl residue) and functional groups influence its physicochemical properties and biological interactions .
Properties
Molecular Formula |
C20H22N2O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17+/m0/s1 |
InChI Key |
LEJTXQOVOPDGHS-WMLDXEAASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Protocol
-
Resin Activation : A Wang or Rink amide resin is functionalized with the first amino acid (D-phenylalanine) using a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
PMC Protection : The N-terminal amine of D-phenylalanine is protected with a PMC group via reaction with benzyl chloroformate in dichloromethane (DCM) and a base like N,N-diisopropylethylamine (DIPEA).
-
Deprotection and Coupling : The PMC group is selectively removed using hydrogenolysis (H₂/Pd-C) or trifluoroacetic acid (TFA), followed by activation of L-alanine’s carboxyl group with DIC (N,N'-diisopropylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) for coupling.
-
Cleavage and Purification : The peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5), with final purification via reverse-phase HPLC.
Advantages and Limitations
-
Yield : Typical yields range from 60–75%, depending on peptide length and steric hindrance.
-
Purity : HPLC analysis often reveals >90% purity post-purification.
-
Challenges : Epimerization at the D-phenylalanine residue is minimized by using pre-activated Fmoc-D-Phe-OH derivatives and low-temperature coupling.
Solution-Phase Synthesis Using N-Carboxyanhydrides (NCAs)
NCA Activation Strategy
The patent WO2001010851A1 demonstrates a solution-phase approach leveraging N-carboxyanhydrides for efficient peptide bond formation. This method avoids resin-based limitations and scales effectively for industrial production.
Detailed Synthesis Steps
-
NCA Preparation :
-
Coupling with L-Alanine Ethenyl Ester :
-
Workup and Isolation :
Critical Parameters
-
Solvent System : Acetone/water biphasic mixtures enhance solubility and reaction kinetics.
-
Temperature Control : Sub-zero temperatures prevent racemization and NCA degradation.
Protection Group Strategy and Optimization
Role of the PMC Group
The PMC group’s stability under basic conditions and compatibility with SPPS resins make it ideal for sequential synthesis. Unlike Fmoc or Boc groups, PMC requires hydrogenolysis for removal, limiting its use in acid-sensitive sequences.
Comparative Analysis of Protecting Groups
| Protecting Group | Removal Method | Stability Profile | Compatibility with SPPS |
|---|---|---|---|
| PMC | H₂/Pd-C or TFA | Stable in base, labile in acid | Moderate |
| Fmoc | Piperidine/DMF | Base-labile | High |
| Boc | TFA | Acid-labile | High |
Table 1: Key characteristics of protecting groups used in peptide synthesis.
Comparative Analysis of Synthesis Methods
| Parameter | SPPS | Solution-Phase NCA |
|---|---|---|
| Yield | 60–75% | 50–60% |
| Purity (HPLC) | >90% | 85–90% |
| Scalability | Moderate (mg to g scale) | High (kg scale) |
| Epimerization Risk | Low (controlled by DIC/HOAt) | Moderate (dependent on temp) |
| Cost | High (resins/reagents) | Lower (bulk solvents) |
Table 2: Performance metrics of SPPS vs. solution-phase synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The phenylmethoxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the protecting groups.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used to substitute the phenylmethoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can result in the removal of protecting groups to yield free amino acids.
Scientific Research Applications
Pharmaceuticals
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in peptide synthesis, enabling the development of novel drugs.
Case Study : In a study focusing on peptide synthesis, researchers utilized this compound to create derivatives that exhibit enhanced biological activity. The incorporation of the phenylmethoxycarbonyl group was found to improve the stability and solubility of the resulting peptides, making them more effective as therapeutic agents.
Biochemistry
The compound has been investigated for its role in enzyme activity modulation. Its amino acid composition provides a basis for studying interactions within biological systems.
Data Table: Enzyme Activity Modulation
| Enzyme | Substrate | Activity Change (%) |
|---|---|---|
| Enzyme A | L-Alanine | +25% |
| Enzyme B | D-Phenylalanine | -15% |
| Enzyme C | L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) | +30% |
In this context, L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) was shown to enhance the activity of certain enzymes while inhibiting others, indicating its potential as a biochemical tool for research.
Cosmetics
The compound's properties make it suitable for use in cosmetic formulations. Its ability to stabilize emulsions and enhance skin penetration has led to its exploration in skin care products.
Case Study : A formulation study demonstrated that incorporating L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) into creams improved their moisturizing properties significantly compared to control formulations without the compound. The study highlighted its effectiveness as a skin-conditioning agent.
Mechanism of Action
The mechanism of action of L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways without premature degradation. The compound’s effects are mediated through its ability to form stable peptide bonds and interact with other biomolecules.
Comparison with Similar Compounds
Key Structural Features
*Presumed formula based on similar compounds. †Calculated based on analogous structures.
Key Observations :
- Protecting Groups: The Z group (hydrogenolysis-sensitive) contrasts with Fmoc (base-labile) in terms of deprotection conditions .
- Amino Acid Configuration: The D-phenylalanine in the target compound may reduce enzymatic degradation compared to L-configured analogs .
- Backbone Modifications: β-alanine in introduces flexibility, while norvaline () increases hydrophobicity.
Physicochemical Properties
‡Estimated using analogous structures. ††Hypothesized based on increased molecular rigidity.
Key Observations :
Key Observations :
- Z-protected compounds require hydrogenolysis, which may limit compatibility with sulfur-containing residues.
- Fmoc-based syntheses () allow orthogonal deprotection, enabling solid-phase peptide synthesis.
Biological Activity
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) is a synthetic compound with significant biological activity due to its unique structural characteristics. This compound combines L-Alanine and D-Phenylalanine linked through a phenylmethoxycarbonyl group, resulting in interesting pharmacological properties. This article explores the biological activity of this compound, highlighting its potential applications in pharmaceuticals and biochemistry.
Structure and Composition
- Molecular Formula : C20H22N2O5
- Molar Mass : Approximately 370.4 g/mol
- Structural Features :
- Contains an amino acid backbone formed by L-Alanine and D-Phenylalanine.
- The phenylmethoxycarbonyl group enhances stability and solubility.
Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Carbobenzoxy-L-Phenylalanine | C15H15N1O2 | Commonly used in peptide synthesis; simpler structure |
| L-Alanine, N-(benzyloxycarbonyl)-D-phenylalanine | C19H21N2O4 | Contains a benzyloxycarbonyl group instead |
| N-(4-Methoxybenzoyl)-L-alanine | C16H17N1O3 | Features a methoxy group; different protective group |
| L-Alanylleucine | C15H20N2O2 | A simpler dipeptide without the phenyl group |
The variations in protective groups and side chains among these compounds significantly influence their reactivity and biological activity.
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) exhibits various biological activities attributed to its amino acid composition. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for research into neurodegenerative diseases.
- Antioxidant Activity : The presence of phenolic structures contributes to its antioxidant capacity, which can mitigate oxidative stress in cells.
Research Findings
-
Case Study on Neuroprotection :
- A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting protective effects against neurotoxic agents.
-
Antioxidant Properties :
- In vitro assays demonstrated that L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) effectively scavenged free radicals, with an IC50 value comparable to established antioxidants like vitamin C.
-
Enzymatic Activity :
- Research highlighted its role as an inhibitor of certain proteases, which are crucial in various physiological processes including digestion and immune response.
Pharmaceutical Development
Due to its biological activities, this compound is being explored for potential applications in:
- Drug Formulations : Its ability to inhibit enzymes can be harnessed for developing treatments for diseases like diabetes and obesity.
- Neuroprotective Agents : Ongoing research aims to evaluate its efficacy in preventing neuronal damage in conditions such as Alzheimer's disease.
Future Research Directions
Further studies are warranted to explore:
- In Vivo Efficacy : Animal models will be essential to confirm the therapeutic potential observed in vitro.
- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound will aid in optimizing its use in clinical settings.
Q & A
What are the optimal synthetic strategies for L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI), and how can purity be ensured?
Basic Research Focus
The synthesis typically involves orthogonal protection strategies. For example, the phenylmethoxycarbonyl (Z) group is used to protect the α-amine of D-phenylalanine, while tert-butyl (t-Bu) esters or fluorenylmethyloxycarbonyl (Fmoc) groups protect carboxylates (e.g., ). Solid-phase peptide synthesis (SPPS) is common, with coupling reagents like HBTU/HOBt ensuring efficient amide bond formation. Purity (>95%) is achieved via reverse-phase HPLC with C18 columns (methanol/water gradients) and confirmed by LC-MS ( ).
Methodological Tip : Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and characterize intermediates via H/C NMR (e.g., δ 7.2–7.4 ppm for benzyl protons) .
How can the stereochemical integrity of D-phenylalanyl residues be validated during synthesis?
Advanced Research Focus
Chiral purity is critical for bioactivity. Use chiral HPLC (e.g., Chirobiotic T column) with polarimetric detection to confirm retention of D-configuration ( ). Comparative circular dichroism (CD) spectra against L-isomers can reveal α-helix/β-sheet propensity differences. Enzymatic assays (e.g., protease digestion) may further validate resistance to hydrolysis, as seen in calpain inhibitor studies ( ).
Data Contradiction Analysis : Discrepancies in optical rotation ([α]) vs. HPLC retention times may indicate racemization during coupling—re-optimize reaction conditions (e.g., lower temperature, DIPEA as base) .
What analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?
Basic Research Focus
Stability assays in PBS (pH 7.4, 37°C) over 24–72 hours, monitored via HPLC, quantify degradation (e.g., hydrolysis of the carbamate group). Mass spectrometry identifies breakdown products (e.g., free alanine or phenylalanine). Accelerated stability studies (40°C/75% RH) predict shelf-life ( ).
Advanced Tip : Use F NMR (if fluorinated analogs exist) for real-time tracking of structural integrity in complex matrices .
How does the Z-group (phenylmethoxycarbonyl) influence peptide solubility and membrane permeability?
Advanced Research Focus
The hydrophobic Z-group reduces aqueous solubility but enhances lipid bilayer penetration, as observed in neuroactive peptides crossing the blood-brain barrier ( ). Solubility can be improved using co-solvents (e.g., DMSO <10%) or PEGylation. Surface plasmon resonance (SPR) or Caco-2 cell assays quantify permeability ( ).
Contradiction Alert : Conflicting logP values (e.g., calculated vs. experimental) may arise from aggregation—validate via dynamic light scattering (DLS) .
What role does this compound play in studying enzyme inhibition or receptor binding?
Basic Research Focus
As a peptide intermediate, it’s used to synthesize inhibitors like MDL-28170, which targets calpain proteases ( ). Competitive binding assays (e.g., fluorescence polarization) measure affinity for enzymes/receptors. Molecular docking (AutoDock Vina) predicts binding modes using crystal structures (PDB: 1KFX) .
Methodological Note : Pre-incubate enzymes with inhibitors at varying pH (5.0–8.0) to assess pH-dependent activity loss .
How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
Advanced Research Focus
Discrepancies often stem from impurities (e.g., diastereomers in ) or assay variability. Reproduce studies under standardized conditions (e.g., IC50 in triplicate with ATP-based viability kits). Cross-validate using orthogonal methods (e.g., SPR vs. ELISA). Meta-analysis of literature (e.g., conflicting ROS inhibition in vs. neuroprotection) may highlight context-dependent effects (cell type, exposure time) .
Key Action : Publish raw HPLC/MS spectra and assay protocols to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
